4-(3-Hydroxypiperidin-1-yl)benzoic acid
Overview
Description
4-(3-Hydroxypiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol It features a benzoic acid moiety substituted with a 3-hydroxypiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-hydroxypiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypiperidine displaces the chlorine atom on the benzoic acid derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Products may include 4-(3-oxopiperidin-1-yl)benzoic acid or 4-(3-carboxypiperidin-1-yl)benzoic acid.
Reduction: Products may include 4-(3-hydroxypiperidin-1-yl)benzyl alcohol or 4-(3-hydroxypiperidin-1-yl)benzaldehyde.
Substitution: Products will vary depending on the substituent introduced, such as 4-(3-chloropiperidin-1-yl)benzoic acid.
Scientific Research Applications
4-(3-Hydroxypiperidin-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group on the piperidine ring and the carboxylic acid group on the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypyrrolidin-1-yl)benzoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-(3-Hydroxyazepan-1-yl)benzoic acid: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
4-(3-Hydroxypiperidin-1-yl)benzoic acid is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAUZBDYRGJMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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